3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine

GPR4 Antagonist Proton-Sensing GPCR Inflammation

3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine (CAS: 474310-70-8) is a heterocyclic small molecule comprising a 4,5-dihydro-1H-imidazole ring linked via a methoxy bridge to the 3-position of a pyridine ring. This distinct 'imidazoline-pyridine ether' scaffold differs from classical fused imidazopyridines and direct-linked imidazoline-pyridines, resulting in a unique three-dimensional pharmacophore.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B12832705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CN=C(N1)COC2=CN=CC=C2
InChIInChI=1S/C9H11N3O/c1-2-8(6-10-3-1)13-7-9-11-4-5-12-9/h1-3,6H,4-5,7H2,(H,11,12)
InChIKeySIBMSKLGEAPWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine: A Chemically Distinct Imidazoline-Pyridine Scaffold with Quantifiable Target Selectivity


3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine (CAS: 474310-70-8) is a heterocyclic small molecule comprising a 4,5-dihydro-1H-imidazole ring linked via a methoxy bridge to the 3-position of a pyridine ring [1]. This distinct 'imidazoline-pyridine ether' scaffold differs from classical fused imidazopyridines and direct-linked imidazoline-pyridines, resulting in a unique three-dimensional pharmacophore. Its molecular formula is C9H11N3O, with a molecular weight of 177.20 g/mol [2].

Beyond Class: Why 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine Cannot Be Replaced by Generic Imidazoline or Pyridine Analogs


Simple substitution of this compound with other imidazoline- or pyridine-containing molecules is scientifically invalid due to its unique methoxy-linked scaffold. This linker fundamentally alters the molecule's geometry and electronic distribution, leading to a target engagement profile distinct from both direct-linked 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine [1] and more potent but non-selective classical imidazolines like clonidine (Ki ~0.5-2.1 nM at α2-adrenoceptors) [2]. Critically, this compound demonstrates a specific and measurable potency advantage at the GPR4 receptor (IC50 = 53 nM) [3] compared to a reference imidazopyridine GPR4 antagonist (IC50 = 189 nM) , while exhibiting a vastly reduced liability for off-target interactions at the hERG channel and histamine H3 receptor, a profile not shared across the broader imidazoline class.

Quantitative Differentiation Guide for 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine Procurement


Superior GPR4 Antagonist Potency Versus a Reference Imidazopyridine

In a direct comparison of antagonist activity, 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine demonstrates significantly higher potency at the human GPR4 receptor (IC50 = 53 nM) [1] compared to the structurally related imidazopyridine derivative 'GPR4 antagonist 1' (IC50 = 189 nM) . This represents a 3.6-fold increase in potency.

GPR4 Antagonist Proton-Sensing GPCR Inflammation Ischemia

Exceptionally Low hERG Liability Compared to Reference Cardiotoxic Agents

3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine exhibits a very weak interaction with the hERG potassium channel (IC50 = 23,000 nM) [1], a key liability target for cardiac toxicity. This is in stark contrast to the potent hERG blocker dofetilide, which has an IC50 of approximately 5.4 nM [2]. The >4,200-fold weaker affinity for hERG suggests a substantially reduced risk of drug-induced QT prolongation and cardiac arrhythmias.

Cardiac Safety hERG Channel Off-Target Profiling Drug Discovery

Negligible Activity at Histamine H3 Receptor Confirms Selectivity

The compound demonstrates a lack of significant functional activity at the histamine H3 receptor, with an IC50 of 30,000 nM [1]. This is in contrast to known potent H3 antagonists like A-331440, which has an IC50 of 22.7 nM [2]. The >1,300-fold difference in potency confirms that this scaffold is unlikely to produce off-target effects mediated by the H3 receptor.

Histamine H3 Receptor Selectivity Profiling GPCR CNS Safety

Physicochemical Differentiation from 2-Pyridyl Imidazoline Analogs

The 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine scaffold possesses distinct physicochemical properties compared to the more common 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine analog. The target compound has a calculated LogP of 0.66, a boiling point of 398.9±22.0 °C, and a flash point of 195.0±22.3 °C [1]. In contrast, the 2-pyridyl analog has a lower molecular weight (147.18 g/mol) and different calculated properties .

Physicochemical Properties LogP Solubility Medicinal Chemistry

Optimal Scientific Applications for 3-((4,5-Dihydro-1H-imidazol-2-yl)methoxy)pyridine Based on Quantitative Evidence


Probing GPR4-Mediated Signaling in Inflammatory and Ischemic Disease Models

Given its potent GPR4 antagonism (IC50 = 53 nM) [1], this compound is ideally suited as a chemical probe for dissecting the role of proton-sensing GPR4 in cellular models of inflammation, acidosis, and ischemia. Its 3.6-fold higher potency over the reference antagonist GPR4 antagonist 1 allows for more robust target engagement at lower concentrations.

In Vitro Safety Profiling and Counter-Screening Panels for Cardiotoxicity

The compound's exceptionally weak interaction with the hERG channel (IC50 = 23,000 nM) [2] makes it a valuable tool for establishing baseline hERG activity in assay development. It can serve as a negative control or a benchmark for comparing the cardiac safety profile of novel GPR4-targeting compounds.

Selective GPR4 Modulation in Neuroscience Research

The negligible activity at the histamine H3 receptor (IC50 = 30,000 nM) [2] confirms that this compound can be used to study GPR4 function in the central nervous system with minimal confounding effects on neurotransmitter systems regulated by H3 receptors. This is critical for accurately interpreting results from behavioral or neurochemical assays.

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